

An In-depth Technical Guide to D-Tryptophanol: Chemical Properties and Structure

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Compound of Interest

Compound Name: *D-Tryptophanol*

Cat. No.: *B1333551*

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Introduction

D-Tryptophanol, an amino alcohol derivative of the essential amino acid D-tryptophan, is a compound of significant interest in neuroscience, pharmacology, and the development of dietary supplements. Its structural relationship to tryptophan allows it to serve as a precursor in the synthesis of vital neurochemicals and as a building block for various pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of **D-Tryptophanol**.

Chemical Properties

D-Tryptophanol is a white to off-white solid at room temperature.^[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1][2]
Molecular Weight	190.23 g/mol	[1][3]
Melting Point	75 - 89 °C	[1][3][4][5]
Appearance	White to off-white solid/crystalline powder	[1][5]
Solubility	Soluble in methanol; slightly soluble in water	[5]
Optical Rotation	[α] _D ²⁰ = +20 ± 1° (c=1 in CH ₃ OH)	[1]
CAS Number	52485-52-6	[1][2][4]
Purity	≥ 98% (HPLC)	[1]

Chemical Structure

The unique structure of **D-Tryptophanol**, featuring an indole ring, is fundamental to its biological activity and its utility as a synthetic intermediate.

Identifier	Value	References
IUPAC Name	(2R)-2-Amino-3-(1H-indol-3-yl)propan-1-ol	[2]
Synonyms	D-Trp-ol, (R)-2-Amino-3-(3-indolyl)-1-propanol	[1]
SMILES String	N--INVALID-LINK-- <chem>Cc1c[nH]c2ccccc12</chem>	[3]
InChI Key	UDQCRUSSQAXPJY- SECBINFHSA-N	[3]
InChI	1S/C11H14N2O/c12-9(7-14)5- 8-6-13-11-4-2-1-3-10(8)11/h1- 4,6,9,13- 14H,5,7,12H2/t9-/m1/s1	[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **D-Tryptophanol**.

Synthesis of D-Tryptophanol via Reduction of D-Tryptophan

A common and effective method for the synthesis of **D-Tryptophanol** is the reduction of the carboxylic acid group of D-Tryptophan. A powerful reducing agent such as lithium aluminum hydride (LiAlH_4) is typically employed for this transformation.

Methodology:

- **Reaction Setup:** An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen. A suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL) is prepared in the flask.

- **Addition of D-Tryptophan:** The mixture is cooled to 10°C using an ice bath. D-Tryptophan (0.85 mol) is added in portions over a 30-minute period. The addition should be controlled to manage the vigorous evolution of hydrogen gas.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then refluxed for 16 hours.
- **Quenching:** The reaction mixture is cooled again to 10°C with an ice bath and diluted with diethyl ether (1000 mL). The reaction is carefully quenched by the sequential and slow addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and then water (141 mL).
- **Workup:** The resulting white precipitate is removed by filtration. The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude **D-Tryptophanol**.

Purification by Silica Gel Column Chromatography

The crude **D-Tryptophanol** can be purified by flash column chromatography on silica gel to obtain a high-purity product.

Methodology:

- **Column Packing:** A slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) is prepared and poured into a chromatography column. The column is packed evenly to avoid air bubbles and channels.
- **Sample Loading:** The crude **D-Tryptophanol** is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully applied to the top of the silica gel bed.
- **Elution:** The column is eluted with a solvent system of increasing polarity (a gradient of hexane and ethyl acetate is common). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Isolation:** Fractions containing the pure **D-Tryptophanol** are combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization by NMR Spectroscopy

The structure and purity of the synthesized **D-Tryptophanol** can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

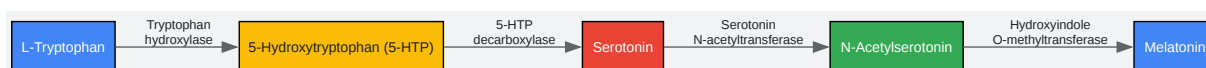
- **Sample Preparation:** A small amount of the purified **D-Tryptophanol** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or MeOD).
- **^1H NMR Spectroscopy:** A proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the expected protons in the **D-Tryptophanol** molecule.
- **^{13}C NMR Spectroscopy:** A carbon-13 NMR spectrum is acquired to confirm the carbon framework of the molecule. The number of signals and their chemical shifts should correspond to the carbon atoms in **D-Tryptophanol**.

Biological Significance and Signaling Pathways

D-Tryptophanol is recognized for its potential role in influencing neurological pathways, primarily due to its relationship with L-tryptophan, the precursor to the neurotransmitter serotonin and the hormone melatonin.[1] The biosynthetic pathway from tryptophan to serotonin and melatonin is a critical process in the central nervous system.[2]

Biosynthesis of Serotonin and Melatonin from Tryptophan

The following diagram illustrates the key steps in the conversion of tryptophan to serotonin and melatonin. This pathway highlights the enzymatic conversions that are fundamental to the production of these essential neurochemicals.



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Phone: (601) 213-4426

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